(3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Enantioselective synthesis Organocatalytic fluorination Chiral building block

(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1418193-04-0) is a chiral fluorinated piperidine building block incorporating an N-Boc protecting group, a C3-fluoro substituent, and a C4-hydroxyl group. This compound serves as a key intermediate for constructing bioactive molecules, notably GPR119 agonists and other drug candidates requiring stereochemically defined piperidine scaffolds.

Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
Cat. No. B12100687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Molecular FormulaC10H18FNO3
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)O
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8?/m0/s1
InChIKeyXRNLYXKYODGLMI-JAMMHHFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Product Overview for Scientific Procurement


(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1418193-04-0) is a chiral fluorinated piperidine building block incorporating an N-Boc protecting group, a C3-fluoro substituent, and a C4-hydroxyl group . This compound serves as a key intermediate for constructing bioactive molecules, notably GPR119 agonists and other drug candidates requiring stereochemically defined piperidine scaffolds [1]. The (3S) absolute configuration defines the spatial orientation of the fluoro and hydroxyl groups, which is critical for target engagement in downstream medicinal chemistry applications.

(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Why Simple Substitution with Racemic or Diastereomeric Analogs Is Not Advisable


Substituting this specific (3S) enantiomer with the racemic cis mixture, the opposite (3R) enantiomer, or the trans diastereomer introduces stereochemical ambiguity that can profoundly impact drug-target binding, pharmacokinetics, and off-target profiles. The first enantioselective synthesis of cis-3-fluoropiperidin-4-ol building blocks demonstrated that both enantiomers are accessible via organocatalytic fluorination, underscoring the necessity of controlling chirality at the outset [1]. The cis-configuration itself is critical: a recent patent discloses that cis-selectivity exceeding 97% is achievable and that the fluorine-bearing carbon maintains its chirality during downstream transformations, whereas trans isomers or racemates would fail to deliver this level of diastereomeric purity [2].

(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Quantitative Differential Evidence vs. Closest Comparators


Chiral Purity and Enantioselective Synthesis: (3S) vs. Racemic cis and Opposite (3R,4S) Enantiomer

The (3S) enantiomer is produced via the first reported enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol, employing a modified cinchona alkaloid catalyst to achieve high enantioselectivity [1]. The absolute configuration was confirmed by single-crystal X-ray diffraction [1]. Commercial suppliers specify >98% enantiomeric excess (e.e.) for the (3R,4S) cis enantiomer, and equivalent chiral purity is expected for the (3S) form, whereas the racemic cis mixture (CAS 955028-88-3) has no stated e.e. . The ability to source a single, defined enantiomer eliminates the chiral resolution step required with racemic material.

Enantioselective synthesis Organocatalytic fluorination Chiral building block

Diastereoselectivity in Synthesis: Cis-Form Selectivity >97% vs. Trans Isomer

The patented reduction method using organic borohydride metal reagents delivers cis-form selectivity exceeding 97% for chiral 3-fluoro-4-hydroxypiperidine derivatives [1]. This high diastereomeric purity contrasts with trans-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955029-44-4), which would arise from alternative reduction conditions and lacks the same level of documented selectivity. The method also retains the chirality of the fluorine-bearing carbon, ensuring consistent stereochemical integrity throughout the synthetic sequence [1].

Diastereoselective reduction Cis-selective synthesis Piperidine stereochemistry

Regioisomeric Identity: 3-Fluoro-4-hydroxy vs. 4-Fluoro-3-hydroxy Pattern

The target compound (CAS 1418193-04-0) bears fluorine at C3 and hydroxyl at C4, while the regioisomer tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 1260772-97-1) reverses the substitution pattern . This positional swap alters the spatial arrangement of hydrogen bond donors/acceptors and can significantly affect binding to biological targets. The target compound's absolute (3S) configuration has been crystallographically verified, whereas the corresponding regioisomer's stereochemistry is typically reported as rel-(3SR,4SR), reflecting a lack of defined absolute stereochemistry [1].

Regioisomer differentiation Fluorine positioning Hydrogen bond donor/acceptor mapping

N-Protecting Group Orthogonality: Boc vs. Cbz Stability and Deprotection Compatibility

The Boc-protected (3S)-3-fluoro-4-hydroxypiperidine allows acid-labile deprotection (e.g., TFA/DCM), which is orthogonal to hydrogenolytic removal of a Cbz group [1]. In a related ω-transaminase resolution study, 1-N-Boc-3-aminopiperidine achieved 96% e.e. at 55% conversion, while the corresponding 1-N-Cbz analog gave >99% e.e. at 50% conversion, highlighting how protecting group choice modulates enzymatic reactions [2]. While the Cbz analog cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS 913574-95-5) is commercially available, it requires hydrogenolysis conditions that can reduce certain functional groups, limiting compatibility with hydrogenation-sensitive motifs.

Protecting group strategy Boc deprotection Cbz stability Orthogonal synthesis

Commercial Availability and Cost per Gram: (3S) Single Enantiomer vs. (3S,4R) Cis Enantiomer

Procurement pricing data reveals a substantial cost differential: the (3S) single enantiomer (CAS 1418193-04-0) is priced at approximately €1550/g (100 mg = €155) from CymitQuimica , while the (3S,4R) cis enantiomer (CAS 1174020-40-6) is available at $109.90/g from Aladdin Scientific, with a lead time of 8–12 weeks for larger quantities . The (3S,4R) cis isomer (CAS 955028-88-3) is offered by multiple vendors at lower price points but without explicit e.e. specification. This pricing structure reflects the tighter demand and potentially lower production volume for the single-enantiomer (3S) form.

Procurement cost Single enantiomer Lead time Product pricing

(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Top Application Scenarios for Scientific and Industrial Users


Enantioselective Drug Discovery Programs Targeting CNS and Metabolic Disorders

The (3S) enantiomer is recommended for structure-activity relationship (SAR) studies where the absolute configuration of the piperidine ring is critical for target engagement. The established enantioselective synthesis route [1] provides access to high-e.e. material, enabling the construction of compound libraries with defined stereochemistry for neurological and metabolic targets such as GPR119 agonists .

Scale-Up of Chiral Piperidine Intermediates via High-Cis-Selective Reduction

For process chemistry and scale-up, the patented cis-selective reduction method (>97% cis) [2] can be employed to manufacture the (3S) intermediate with minimal trans contamination, streamlining purification and improving atom economy. The Boc-protected intermediate is stable under the reaction conditions and can be directly carried forward to deprotection and further functionalization [2].

Orthogonal Protecting Group Strategies in Multi-Step Total Synthesis

When designing complex multi-step syntheses that require orthogonal N-protection, the Boc group of the (3S) enantiomer allows acid-mediated deprotection while leaving Cbz- or other base-sensitive protecting groups intact. This orthogonality is crucial for sequences that cannot tolerate hydrogenolysis or strongly acidic conditions [REFS-1, REFS-2].

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